methyl 5-amino-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylate
Overview
Description
Methyl 5-amino-1-(8-quinolyl)-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that features a quinoline moiety fused with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 8-aminoquinoline, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization with azide compounds .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-(8-quinolyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the triazole ring or the quinoline moiety.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as palladium on carbon, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
Major products from these reactions include various substituted quinoline and triazole derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Methyl 5-amino-1-(8-quinolyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Mechanism of Action
The mechanism of action of methyl 5-amino-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the triazole ring can interact with enzymes or receptors, leading to various biological effects. These interactions can disrupt cellular processes, making the compound useful in medicinal applications .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-1-(8-quinolyl)pyrazole-3-carboxylate: Similar structure but with a pyrazole ring instead of a triazole ring.
8-Aminoquinoline derivatives: Compounds with similar quinoline moiety but different functional groups.
Uniqueness
Methyl 5-amino-1-(8-quinolyl)-1H-1,2,3-triazole-4-carboxylate is unique due to its combination of a quinoline and triazole ring, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 5-amino-1-quinolin-8-yltriazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-20-13(19)11-12(14)18(17-16-11)9-6-2-4-8-5-3-7-15-10(8)9/h2-7H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPSCJYFOIOBRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)C2=CC=CC3=C2N=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601174634 | |
Record name | Methyl 5-amino-1-(8-quinolinyl)-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601174634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948007-71-4 | |
Record name | Methyl 5-amino-1-(8-quinolinyl)-1H-1,2,3-triazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=948007-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-amino-1-(8-quinolinyl)-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601174634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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